molecular formula C16H17N3O2S B2841604 N-(pyridin-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 1904341-40-7

N-(pyridin-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No.: B2841604
CAS No.: 1904341-40-7
M. Wt: 315.39
InChI Key: UENZTSAYZUSZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a nicotinamide derivative featuring a pyridin-2-ylmethyl group at the amide position and a tetrahydrothiophen-3-yloxy substituent at the 2-position of the nicotinamide core. The tetrahydrothiophen (THP) moiety introduces sulfur-based stereoelectronic effects, which may influence solubility, metabolic stability, and binding interactions compared to oxygenated analogs.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-15(19-10-12-4-1-2-7-17-12)14-5-3-8-18-16(14)21-13-6-9-22-11-13/h1-5,7-8,13H,6,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENZTSAYZUSZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(pyridin-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activities, making it a subject of interest in various research domains. This article explores its synthesis, biological mechanisms, pharmacological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3O2SC_{16}H_{17}N_{3}O_{2}S, with a molecular weight of approximately 315.39 g/mol. The compound consists of a pyridine ring and a tetrahydrothiophene moiety, which are known to influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may require careful control of conditions such as temperature and solvent choice to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the synthesis process.

Biological Activity

This compound exhibits various biological activities, which can be categorized as follows:

1. Enzyme Inhibition:
The compound has been shown to interact with specific enzymes, modulating their activity. This interaction can affect metabolic pathways, potentially leading to therapeutic effects such as anti-inflammatory and neuroprotective actions.

2. Antiplatelet Activity:
Recent studies indicate that derivatives containing similar structural motifs exhibit antiplatelet activity, suggesting that this compound may also possess similar properties. In vitro assays have demonstrated that certain analogs effectively inhibit platelet aggregation, which is crucial for preventing thrombotic events .

3. Anticancer Potential:
Research indicates that compounds with related structures have shown promising anticancer activity. For instance, they have been evaluated for their effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis in cancerous cells .

Case Studies

Case Study 1: Antiplatelet Activity
A series of analogs derived from tetrahydrothieno[3,2-c]pyridine were synthesized and tested for their antiplatelet effects. The most active compounds showed comparable efficacy to established antiplatelet agents like prasugrel and aspirin, highlighting the potential of similar compounds in therapeutic applications .

Case Study 2: Anticancer Effects
In a study involving MDA-MB-231 triple-negative breast cancer cells, compounds similar to this compound demonstrated potent inhibitory effects on cell growth. The lead compounds not only inhibited tumor growth but also showed a favorable safety profile in vivo, suggesting their potential as effective cancer therapeutics .

Pharmacological Activities

The pharmacological profile of this compound includes:

Activity Description
Anti-inflammatory Modulates inflammatory pathways through enzyme inhibition
Antiplatelet Inhibits platelet aggregation in vitro
Anticancer Induces apoptosis in cancer cell lines and inhibits tumor growth
Neuroprotective Potentially protects neuronal cells from oxidative stress and apoptosis

Scientific Research Applications

N-(pyridin-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide exhibits a range of biological activities:

  • Enzyme Inhibition : The compound interacts with specific enzymes, modulating their activity and affecting metabolic pathways. This can lead to therapeutic effects such as anti-inflammatory and neuroprotective actions.
  • Antiplatelet Activity : Analogous compounds have demonstrated antiplatelet activity, suggesting that this compound may also inhibit platelet aggregation, which is crucial for preventing thrombotic events.
  • Anticancer Potential : Research indicates that compounds with similar structures show promising anticancer activity, inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Pharmacological Activities

The pharmacological profile of this compound includes:

ActivityDescription
Anti-inflammatoryModulates inflammatory pathways through enzyme inhibition
AntiplateletInhibits platelet aggregation in vitro
AnticancerInduces apoptosis in cancer cell lines and inhibits tumor growth
NeuroprotectivePotentially protects neuronal cells from oxidative stress and apoptosis

Case Study 1: Antiplatelet Activity

A series of analogs derived from tetrahydrothieno[3,2-c]pyridine were synthesized and tested for their antiplatelet effects. The most active compounds showed comparable efficacy to established antiplatelet agents like prasugrel and aspirin, highlighting the potential for therapeutic applications in cardiovascular diseases.

Case Study 2: Anticancer Effects

In a study involving MDA-MB-231 triple-negative breast cancer cells, compounds structurally related to this compound demonstrated potent inhibitory effects on cell growth. These lead compounds not only inhibited tumor growth but also exhibited a favorable safety profile in vivo, suggesting their potential as effective cancer therapeutics.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Nicotinamide Core Derivatives

The nicotinamide scaffold is a common pharmacophore in medicinal chemistry. Key analogs include:

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide
  • Substituents : Methoxy (position 5), trimethylsilyl (position 4), phenyl (amide group).
  • The methoxy group may donate electron density, contrasting with the THP-oxy group’s mixed electronic effects (sulfur’s polarizability vs. oxygen’s electronegativity) .
2-Pivalamido-5-(trifluoromethyl)nicotinic acid
  • Substituents : Pivalamido (position 2), trifluoromethyl (position 5).

Pyridin-2-ylmethyl-Containing Analogs

The pyridin-2-ylmethyl group is critical for target engagement in some bioactive molecules:

Lb1 (N-(pyridin-2-ylmethyl)quinolin-8-amine)
  • Structure: Quinolin-8-amine core with pyridin-2-ylmethyl substitution.
  • Comparison: While Lb1 lacks the nicotinamide scaffold, its pyridin-2-ylmethyl group may share binding motifs (e.g., hydrogen bonding via the pyridine nitrogen).

Functional Group Variations in Nicotinaldehyde/Oxime Derivatives

(E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime
  • Substituents : Methoxy (position 2), pyrrolidinyl (position 6), oxime.
  • Comparison : The oxime group introduces hydrogen-bonding capacity and tautomeric variability, differing from the THP-oxy group’s conformational rigidity. The pyrrolidinyl substituent may enhance solubility via amine protonation, whereas the THP group’s sulfur could reduce solubility .

Data Table: Structural and Hypothetical Property Comparison

Compound Name Core Structure Key Substituents Hypothetical Properties/Effects
Target Compound Nicotinamide Pyridin-2-ylmethyl, THP-3-yloxy Moderate lipophilicity, sulfur-mediated interactions, metabolic stability via THP
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide Nicotinamide Methoxy, trimethylsilyl, phenyl High hydrophobicity, steric hindrance, potential CYP inhibition
Lb1 (N-(pyridin-2-ylmethyl)quinolin-8-amine) Quinoline Pyridin-2-ylmethyl DNA intercalation potential, CNS activity due to quinoline
2-Pivalamido-5-(trifluoromethyl)nicotinic acid Nicotinic acid Pivalamido, trifluoromethyl Enhanced metabolic stability, acidity-driven solubility challenges

Research Implications and Limitations

While structural comparisons highlight electronic and steric differences, direct pharmacological data (e.g., IC₅₀, binding affinity) for the target compound are absent in the provided evidence. The THP group’s sulfur atom may confer unique reactivity (e.g., glutathione conjugation) or toxicity profiles compared to oxygenated analogs. Further studies using crystallography (e.g., SHELX-refined structures ) and in vitro assays are needed to validate these hypotheses.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(pyridin-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide?

  • Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include:

  • Amide bond formation : Coupling pyridin-2-ylmethylamine with a nicotinic acid derivative using activating agents like HATU or DCC in polar solvents (e.g., DMF) .
  • Etherification : Introducing the tetrahydrothiophen-3-yloxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetone) .
  • Purification : Chromatographic techniques (HPLC or column chromatography) ensure >95% purity .
    • Methodological Tip : Optimize reaction yields by testing solvent polarity (e.g., DMSO vs. THF) and catalyst loading (e.g., 5–10 mol% DMAP) .

Q. How is the molecular structure of this compound validated in academic research?

  • Answer : Structural confirmation employs:

  • NMR spectroscopy : ¹H/¹³C NMR to assign protons and carbons, focusing on pyridine and tetrahydrothiophene moieties .
  • X-ray crystallography : Use SHELX software for single-crystal analysis to resolve stereochemistry and bond angles .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
    • Methodological Tip : For crystallography, ensure crystal quality by slow evaporation in solvents like dichloromethane/hexane mixtures .

Q. What preliminary biological assays are used to screen this compound’s activity?

  • Answer : Initial screening includes:

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like PARP or SIRT2 using fluorescence-based kits .
  • Cell viability assays : Test anticancer activity (e.g., MTT assay) across cancer cell lines (e.g., pancreatic, breast) .
  • Microbial susceptibility testing : Determine MIC values against Gram-negative/-positive bacteria .
    • Methodological Tip : Include positive controls (e.g., olaparib for PARP inhibition) and validate data with triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Contradictions may arise from:

  • Purity variations : Use HPLC to confirm compound purity (>98%) and rule out by-product interference .
  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with orthogonal methods (e.g., SPR vs. fluorescence) .
  • Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC) and document passage numbers .
    • Methodological Tip : Perform meta-analyses of published data to identify trends or outliers, and replicate key experiments in independent labs .

Q. What strategies improve the bioavailability and selectivity of this compound in vivo?

  • Answer : Address pharmacokinetic limitations via:

  • Prodrug design : Introduce ester or phosphate groups to enhance solubility .
  • Structural analogs : Modify the pyridine or tetrahydrothiophene rings to reduce off-target effects (e.g., replace sulfur with oxygen) .
  • Nanoparticle encapsulation : Use liposomal carriers to improve tissue penetration .
    • Methodological Tip : Conduct molecular dynamics simulations to predict binding affinity and metabolic stability before synthesis .

Q. How can computational methods guide the optimization of reaction conditions for scale-up synthesis?

  • Answer : Computational tools aid in:

  • Reaction pathway prediction : Use DFT calculations (e.g., Gaussian) to identify energy barriers for key steps like amide coupling .
  • Solvent optimization : COSMO-RS models predict solvent effects on yield and by-product formation .
  • Catalyst screening : Machine learning (e.g., AutoCat) identifies optimal catalysts for etherification .
    • Methodological Tip : Validate computational predictions with small-scale (<1 g) reactions before pilot-scale synthesis .

Data Contradiction Analysis

Q. How should researchers interpret conflicting IC₅₀ values across different studies?

  • Answer : Discrepancies may stem from:

  • Assay variability : Normalize data to internal controls (e.g., housekeeping genes) and report Z’-factors for assay quality .
  • Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS .
  • Target isoform specificity : Confirm target expression levels (e.g., PARP1 vs. PARP2) using qPCR or Western blot .
    • Methodological Tip : Use consensus IC₅₀ values from ≥3 independent studies and apply statistical models (e.g., Bland-Altman analysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.